Vofopitant - 168266-90-8

Vofopitant

Catalog Number: EVT-254419
CAS Number: 168266-90-8
Molecular Formula: C21H23F3N6O
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vofopitant is a potent and selective antagonist of the neurokinin 1 (NK1) receptor. [, , ] This receptor is a key component of the signaling pathway for Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. [, , , ] While Vofopitant has shown potential in treating conditions like anxiety, epilepsy, and addiction, [, , ] this analysis will focus solely on its role as a research tool, excluding information related to drug use, dosage, and side effects.

Aprepitant

Compound Description: Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the transmission of pain and inflammatory signals. Aprepitant is primarily used to prevent nausea and vomiting induced by chemotherapy. [, , ]

Casopitant

Compound Description: Casopitant is another selective NK1 receptor antagonist that has been investigated for its potential in treating chemotherapy-induced nausea and vomiting. []

Relevance: Like Vofopitant, Casopitant belongs to the class of NK1 receptor antagonists. They share structural similarities and exert their therapeutic effects by blocking the action of Substance P at the NK1 receptor. The mention of Casopitant alongside Vofopitant in the context of NK1 receptor antagonist safety highlights their shared pharmacological class. []

Ezlopitant

Compound Description: Ezlopitant is a selective NK1 receptor antagonist that has been studied for its potential in treating various conditions, including anxiety and depression. [, ]

R-673

Compound Description: R-673 is a neurokinin-1 receptor antagonist developed by F. Hoffman-La Roche Ltd. It has been investigated for its potential in treating various conditions, including emesis. []

Relevance: R-673 is another NK1 receptor antagonist, similar in its action to Vofopitant. The mention of R-673 alongside Vofopitant in a review on neurokinin receptor antagonists suggests that they are considered relevant compounds within the same therapeutic class and are being explored for their potential in addressing similar medical needs. []

Alprazolam

Compound Description: Alprazolam is a benzodiazepine drug that acts as a central nervous system depressant. It is commonly used to treat anxiety and panic disorders. []

Source and Classification

Vofopitant was developed by GlaxoSmithKline and is classified as a small molecule drug. Its chemical structure is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its biological activity against the neurokinin-1 receptor. The compound is identified by the CAS Registry Number 168266-90-8 and has been studied extensively in pharmacological contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of vofopitant involves multiple steps, primarily focusing on the formation of its core structure, which includes a phenylpiperidine backbone. Key synthetic routes include:

  1. Formation of the Phenylpiperidine Core: This step typically involves the reaction of piperidine derivatives with aryl halides.
  2. Functionalization: Subsequent reactions introduce functional groups such as trifluoromethyl and tetrazole moieties to enhance receptor binding affinity.
  3. Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels necessary for biological testing .

The preparation may start with dissolving specific quantities of the compound in dimethyl sulfoxide to create concentrated solutions for further reactions .

Molecular Structure Analysis

Structure and Data

Vofopitant has a complex molecular structure that can be represented by its molecular formula C21H23F3N6OC_{21}H_{23}F_{3}N_{6}O. The InChIKey for vofopitant is XILNRORTJVDYRH-HKUYNNGSSA-N, which provides a unique identifier for database searches.

The structural analysis reveals:

  • Core Structure: A piperidine ring fused with an aromatic system.
  • Functional Groups: The presence of trifluoromethyl groups enhances lipophilicity and receptor interaction.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Vofopitant undergoes various chemical reactions:

  1. Oxidation: Can yield hydroxylated derivatives under specific conditions using oxidizing agents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using lithium aluminum hydride as a reducing agent.
  3. Substitution: Occurs at positions on the phenyl or piperidine rings, where nucleophiles can replace existing groups .

The major products from these reactions depend on the reagents and conditions used, illustrating the compound's versatility in synthetic chemistry.

Mechanism of Action

Process and Data

Vofopitant functions primarily as a neurokinin-1 receptor antagonist. By binding to this receptor, it prevents substance P from exerting its effects, which are often related to pain perception and emetic responses. This antagonism leads to:

  • Reduced Neuronal Activity: Particularly in pathways involved in nausea and vomiting.
  • Modulation of Neurotransmitter Release: Influencing various neurotransmitter systems that are critical in stress and anxiety responses .

The half-life of vofopitant is approximately 8 hours, indicating its sustained action within biological systems.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vofopitant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 399.44 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its formulation into pharmaceutical preparations .

Applications

Scientific Uses

Vofopitant has several applications in scientific research:

  • Pharmacology: Used to study neurokinin receptor interactions and their implications in treating nausea, vomiting, and anxiety disorders.
  • Clinical Trials: Investigated for efficacy in managing postoperative nausea and vomiting (PONV) and other stress-related disorders.
  • Drug Development: Serves as a model compound for developing new antiemetic drugs targeting similar pathways .
Neuropharmacological Targeting of NK1 Receptors

Tachykinin Receptor Antagonism as a Therapeutic Strategy

Tachykinin neurokinin-1 (NK1) receptors, activated primarily by the neuropeptide substance P, serve as critical mediators in central and peripheral neurological pathways. Antagonism of these receptors represents a validated strategy for modulating emesis, anxiety, nociception, and inflammatory responses. Vofopitant (GR205171) exemplifies this therapeutic approach as a potent, selective NK1 receptor antagonist designed to competitively inhibit substance P binding. Preclinical models demonstrate that blocking NK1 receptors disrupts the transmission of emetic signals from the brainstem's nucleus tractus solitarius to the vomiting center, providing a mechanistic basis for antiemetic efficacy [3] [6]. Beyond emesis control, NK1 antagonism modulates limbic system pathways involved in stress and affective disorders. Clinical studies using PET imaging confirmed that Vofopitant crosses the blood-brain barrier and occupies central NK1 receptors, supporting its potential for treating centrally mediated conditions like anxiety and post-traumatic stress disorder (PTSD) [5] [10].

Table 1: Therapeutic Areas Targeted by NK1 Receptor Antagonism

Physiological SystemTherapeutic ApplicationMechanistic Basis
Central Nervous SystemAnxiety/DepressionInhibition of substance P in amygdala and hippocampus
GastrointestinalChemotherapy-induced nausea/vomiting (CINV)Blockade of vagal afferent signaling to brainstem
Peripheral InflammatoryIrritable bowel syndrome/CystitisReduction of neurogenic inflammation
OncologicalTumor suppression (Preclinical)Modulation of bone marrow microenvironment

While early clinical trials in social phobia and PTSD yielded insufficient efficacy for Vofopitant's commercialization, they provided critical proof-of-concept for central NK1 target engagement [5]. This underscores the complexity of translating receptor occupancy into clinical outcomes, likely due to redundant neuropeptide pathways or trial design limitations.

Structural Specificity of Vofopitant in NK1 Receptor Binding

Vofopitant (chemical formula: C₂₁H₂₃F₃N₆O; molecular weight: 432.45 g/mol) exhibits high-affinity binding to human NK1 receptors (pKi = 10.6), driven by its stereospecific configuration and discrete molecular interactions. The compound features a (2S,3S)-2-phenylpiperidin-3-amine scaffold linked to a 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl moiety via a methylene bridge [5] [7] [10]. This architecture enables:

  • Stereoselective Engagement: The (2S,3S) conformation optimizes hydrophobic pocket fitting within the transmembrane helices of the NK1 receptor.
  • Critical Binding Interactions:
  • The trifluoromethyltetrazole group forms charge-stabilized hydrogen bonds with Gln165 of the human NK1 receptor.
  • The phenylpiperidine nitrogen anchors to His197 via electrostatic interaction.
  • Methoxy group positioning enhances membrane permeability.
  • Selectivity Profile: Vofopitant shows >1,000-fold selectivity for NK1 over NK2/NK3 receptors (pIC₅₀ <5.0) and negligible affinity for 5-HT₁ₐ, 5-HT₂ₐ, histamine H₁/H₂, or calcium channels (pKi 5.6–6.6) [7].

Table 2: Key Structural Determinants of Vofopitant Binding

Structural FeatureRole in Target EngagementBiological Consequence
(2S,3S)-piperidineComplementary to receptor hydrophobic pocketHigh-affinity NK1 binding (Human pKi 10.6)
TrifluoromethyltetrazoleHydrogen bonding with Gln165Enhanced receptor residence time
Methoxyaryl groupMembrane penetration facilitatorImproved CNS bioavailability
Methylene linkerOptimal spacing between pharmacophoresReduced off-target effects

Comparative radioligand binding assays confirm Vofopitant’s superior affinity for human versus rat NK1 receptors (pKi 10.6 vs. 9.5), highlighting species-specific structural nuances influencing drug design [7].

Comparative Analysis with Co-Developed NK1 Antagonists

Vofopitant belongs to a structurally diverse class of NK1 antagonists developed in the 1990s–2000s. Its pharmacological profile contrasts with clinically approved agents like Aprepitant and investigational compounds like Ezlopitant:

  • Receptor Binding Kinetics:
  • Vofopitant exhibits slower dissociation kinetics than Ezlopitant, contributing to prolonged in vivo activity despite a shorter plasma half-life (~9–13 hrs) than Rolapitant (T½=180 hrs) [6].
  • Aprepitant’s covalent modification of NK1 (via ketone group) differentiates it from Vofopitant’s reversible binding [4].
  • Pharmacokinetic Properties:
  • Oral bioavailability of Vofopitant (~60–65%) exceeds that of Fosaprepitant (requiring IV conversion) but is comparable to Aprepitant [6] [10].
  • Metabolism primarily via CYP3A4 aligns with Aprepitant but contrasts with Rolapitant’s CYP-independent clearance [6].

Table 3: Pharmacological Comparison of Selected NK1 Antagonists

ParameterVofopitantAprepitantEzlopitantRolapitant
Human NK1 pKi/Kd10.69.8–10.49.210.2
Plasma Half-Life (hrs)9–139–138–10180
Primary Metabolic RouteCYP3A4CYP3A4CYP2D6Non-CYP
CNS PenetrationHigh (PET-confirmed)ModerateModerateLimited
Clinical StatusPhase II (Discontinued)FDA-ApprovedPhase II (Halted)FDA-Approved
  • Therapeutic Differentiation:
  • While Aprepitant/Fosaprepitant became standards for CINV prophylaxis due to robust phase III data, Vofopitant’s development prioritized anxiety/PTSD. Its failure in late-phase trials likely stemmed from efficacy thresholds rather than target engagement deficiencies [5] [9].
  • In emesis models, Vofopitant showed broad-spectrum inhibition across ferret, rat, and human receptors (pKi ferret=9.8), suggesting theoretical advantages in cross-species translatability [7].

Concluding Remarks

Vofopitant exemplifies the precision-driven design of neurokinin antagonists, leveraging stereospecificity and selective pharmacophore integration to achieve potent NK1 receptor blockade. While its clinical translation remains limited compared to successors like Aprepitant, its structural and kinetic properties provide enduring insights for neuropeptide-targeted drug development. Future applications may revisit its high central penetration for disorders where substance P dysregulation intersects with affective or chronic pain pathways.

Properties

CAS Number

168266-90-8

Product Name

Vofopitant

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine

Molecular Formula

C21H23F3N6O

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1

InChI Key

XILNRORTJVDYRH-HKUYNNGSSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4

Synonyms

GR-205,171; GR205,171; GR 205,171; GR-205171; GR205171; GR 205171;Vofopitant.;(2S,3S)-N-[(2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.